3-Methylisoquinolin-8-amine
Description
3-Methylisoquinolin-8-amine is a heterocyclic organic compound belonging to the isoquinoline family. Isoquinoline is a bicyclic aromatic system with a nitrogen atom at position 2, distinguishing it from quinoline (nitrogen at position 1). In this compound, a methyl group is substituted at position 3 of the isoquinoline core, and an amine (-NH₂) group occupies position 8.
Properties
IUPAC Name |
3-methylisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCINQIXGSTFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
3-Methylisoquinolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylisoquinolin-8-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Impact of Substituent Position
- Methyl vs.
- Positional Isomerism: 3-Methylquinolin-8-amine and 7-Methylquinolin-8-amine exhibit distinct reactivity due to differences in electron density distribution across the quinoline ring .
Ring System Differences (Quinoline vs. Isoquinoline)
- Electronic Effects: The nitrogen position in isoquinoline (position 2) versus quinoline (position 1) alters resonance structures, affecting basicity and interaction with biological targets.
- Pharmacological Implications: Isoquinoline derivatives like 5-(3-Fluorophenoxy)isoquinolin-8-amine are explored for targeted therapies due to their enhanced binding specificity compared to quinoline analogs .
Hazard and Stability Profiles
- 3-Methylquinolin-8-amine: Requires storage in inert atmospheres due to sensitivity to light and oxidation; hazards include skin/eye irritation .
- Chloro Derivatives: Higher molecular weight and electronegative substituents (e.g., 8-Chloroquinolin-3-amine) may correlate with increased toxicity .
Biological Activity
3-Methylisoquinolin-8-amine, a member of the isoquinoline family, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a methyl group at the third position and an amine group at the eighth position of the isoquinoline ring, which is known for its structural complexity and significant pharmacological properties. This article explores the biological activities of this compound, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and case studies.
This compound is synthesized through various methods such as the Pomeranz-Fritsch synthesis, Bischler-Napieralski reaction, and Pictet-Spengler reaction. These synthesis routes involve cyclization reactions that yield isoquinoline derivatives, which serve as building blocks for more complex heterocyclic compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating several isoquinoline derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against various strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. For instance, derivatives of isoquinoline have shown effectiveness as cytotoxic agents against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism involves inhibition of key signaling pathways related to cell proliferation and apoptosis induction.
Table 1: Anticancer Activity of 3-Methylisoquinolin Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG-2 | 15.0 | Induction of apoptosis |
| MCF-7 | 12.5 | Inhibition of VEGFR-2 signaling | |
| A549 | 18.0 | Cell cycle arrest in G2/M phase |
In vitro studies have also shown that specific derivatives can inhibit angiogenesis by blocking VEGFR-2 activity, a critical pathway in tumor growth and metastasis .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties. In experiments involving models of neurodegenerative diseases, such as Alzheimer's disease (AD), compounds derived from isoquinolines exhibited significant inhibitory effects on amyloid-beta aggregation, a hallmark of AD pathology. These compounds were shown to protect neuronal cells from glutamate-induced toxicity .
Table 2: Neuroprotective Activity Against Amyloid-Beta Aggregation
| Compound | Inhibition Rate (%) at 10 µM | Cell Type |
|---|---|---|
| This compound | 41.4 | C17.2 Neurons |
| 25.5 | HT22 Neurons |
Case Studies
- Anticancer Study : A recent study synthesized various derivatives based on the structure of this compound and tested their cytotoxicity against HepG-2 and MCF-7 cell lines. The most promising derivative exhibited an IC50 value of 12.5 µM against MCF-7 cells, highlighting its potential as an anticancer agent .
- Neuroprotection : In a study focused on Alzheimer's disease models, researchers found that certain isoquinoline derivatives significantly reduced amyloid-beta aggregation and improved cell viability in neuronal cultures subjected to oxidative stress . This suggests a therapeutic potential for these compounds in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
